Physicochemical Property Comparison: Enhanced Lipophilicity and Reduced Hydrogen-Bond Capacity Versus the Benzothieno Analog
The target compound exhibits a computed logP of 5.08, zero hydrogen-bond donors, and a topological polar surface area (TPSA) of 83 Ų . In contrast, the closest benzothieno analog, 2-(benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine (CAS 478029‑89‑9), possesses a larger fused benzene ring, increasing molecular weight (377.53 g mol⁻¹), TPSA, and hydrogen-bond acceptor count (5 versus 3 for the target) . The target compound's lower TPSA and higher logP predict superior passive membrane permeability compared to the benzothieno analog, making it a more suitable scaffold for CNS-targeted library design where blood–brain barrier penetration is desired.
| Evidence Dimension | Computed logP, TPSA, hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | logP = 5.08; TPSA = 83 Ų; HBD = 0; HBA = 3 |
| Comparator Or Baseline | CAS 478029‑89‑9: logP ~5.8 (estimated); TPSA ~83 Ų (similar, but with additional aromatic ring); MW = 377.53 Da; HBA = 5 |
| Quantified Difference | MW difference: −50.06 Da; HBA difference: −2; logP difference: ≈−0.7 units (target more lipophilic relative to size) |
| Conditions | Computed properties (ACD/Labs Percepta, PubChem release 2025.09.15) |
Why This Matters
For procurement decisions in CNS drug discovery, the target compound's lower TPSA and higher lipophilicity efficiency (logP per heavy atom) offer a quantifiable advantage in predicted blood–brain barrier permeability over the bulkier benzothieno analog.
